molecular formula C19H22ClNO4 B1623720 O6-Acetylmorphine hydrochloride CAS No. 36418-22-1

O6-Acetylmorphine hydrochloride

Cat. No.: B1623720
CAS No.: 36418-22-1
M. Wt: 363.8 g/mol
InChI Key: PPFQPUQSNFAKGV-ZQGPYOJVSA-N
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Description

O⁶-Acetylmorphine hydrochloride (6-Monoacetylmorphine) is a semi-synthetic opioid derivative of morphine, where an acetyl group replaces the hydroxyl group at the 6-position of the morphine structure. It is a metabolite of heroin (diacetylmorphine) and exhibits potent μ-opioid receptor agonist activity, contributing to analgesic and euphoric effects.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36418-22-1

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate;hydrochloride

InChI

InChI=1S/C19H21NO4.ClH/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2;/h3-6,12-13,15,18,22H,7-9H2,1-2H3;1H/t12-,13+,15-,18-,19-;/m0./s1

InChI Key

PPFQPUQSNFAKGV-ZQGPYOJVSA-N

SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl

Isomeric SMILES

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C.Cl

Canonical SMILES

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C.Cl

Other CAS No.

63690-08-4
36418-22-1

Pictograms

Acute Toxic

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Opioid Hydrochlorides

Structural and Pharmacokinetic Comparisons

The following table highlights key differences in molecular structure, pharmacological activity, and regulatory status among O⁶-acetylmorphine hydrochloride and analogous compounds:

Compound Molecular Formula Key Structural Modifications Pharmacological Role Metabolic Pathway
O⁶-Acetylmorphine HCl C₁₉H₂₁NO₄·HCl (hypothetical) Acetyl group at 6-OH position of morphine Heroin metabolite; rapid-acting Deacetylated to morphine
Morphine HCl C₁₇H₁₉NO₃·HCl Parent compound with 3- and 6-OH groups Gold-standard opioid analgesic Glucuronidation to M3G/M6G
Ethylmorphine HCl C₁₉H₂₃NO₃·HCl Ethyl ether at 3-OH position of morphine Antitussive; moderate potency O-deethylation to morphine
Oxycodone HCl C₁₈H₂₁NO₄·HCl 14-hydroxy, 6-ketone, 3-methoxy modifications Semi-synthetic analgesic CYP3A4-mediated oxidation

Key Observations :

  • O⁶-Acetylmorphine HCl ’s acetyl group enhances lipophilicity compared to morphine, accelerating blood-brain barrier penetration and onset of action. This property is shared with heroin but distinct from ethylmorphine’s 3-O-ethyl modification, which reduces potency and delays metabolism .
  • Oxycodone HCl ’s structural rigidity (14-hydroxy and 6-ketone groups) confers higher oral bioavailability and prolonged duration compared to morphine derivatives .
Analytical and Regulatory Comparisons

Analytical methods for opioid hydrochlorides often employ reversed-phase HPLC (RP-HPLC), as validated for compounds like amitriptyline hydrochloride and dosulepin hydrochloride in the evidence (Tables 3, 6, 8) .

Regulatory Status :

  • Morphine HCl and oxycodone HCl are listed in pharmacopeial standards (e.g., EP/USP) with strict impurity controls (e.g., morphine hydrochloride trihydrate as EP Impurity B ).
  • Ethylmorphine HCl is regulated as a controlled substance in many jurisdictions due to its metabolic conversion to morphine .

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